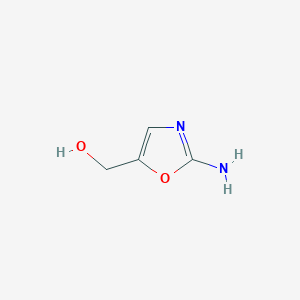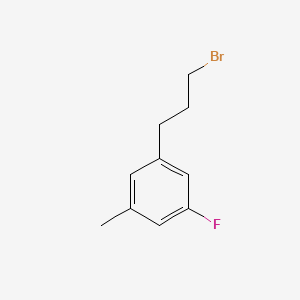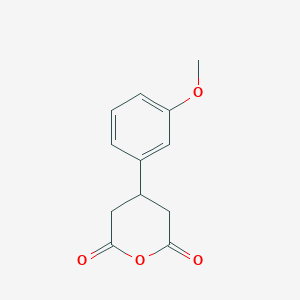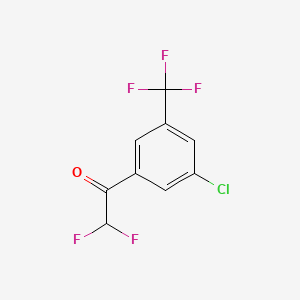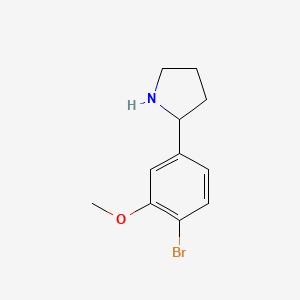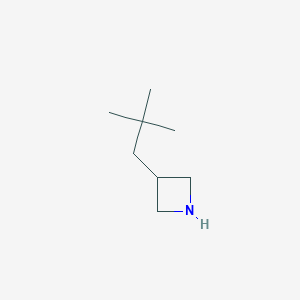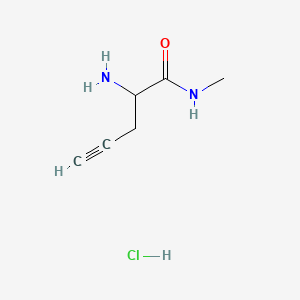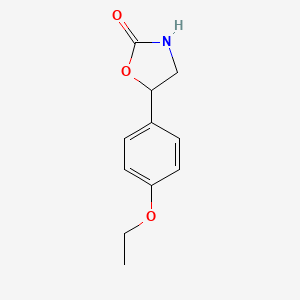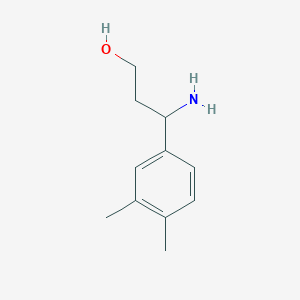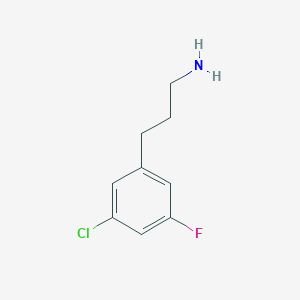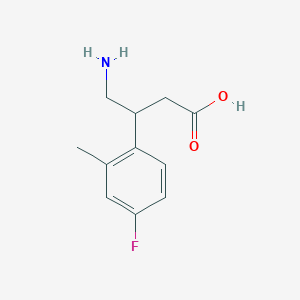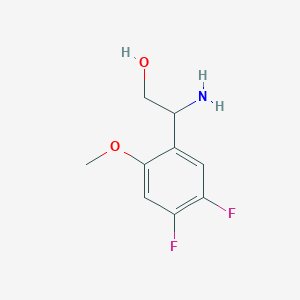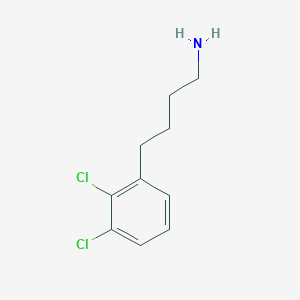
4-(2,3-Dichlorophenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dichlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13Cl2N It is characterized by the presence of a butan-1-amine chain attached to a 2,3-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)butan-1-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with butylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dichlorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,3-dichlorophenyl)butan-1-one or 4-(2,3-dichlorophenyl)butanoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of compounds where chlorine atoms are replaced by other functional groups.
Applications De Recherche Scientifique
4-(2,3-Dichlorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dichlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-Dichlorophenyl)butan-1-amine
- 2-(3,4-Dichlorophenyl)butan-1-amine
- 4-(2,3-Dichlorophenyl)piperazine
Uniqueness
4-(2,3-Dichlorophenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Propriétés
Formule moléculaire |
C10H13Cl2N |
|---|---|
Poids moléculaire |
218.12 g/mol |
Nom IUPAC |
4-(2,3-dichlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13Cl2N/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6H,1-2,4,7,13H2 |
Clé InChI |
NXYKUQRRHBRRNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



